D-Alanyl-O-octadecanoyl-L-serine

Description

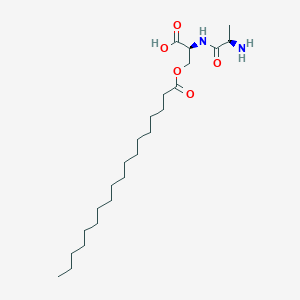

D-Alanyl-O-octadecanoyl-L-serine is a synthetic lipopeptide derivative comprising L-serine esterified with octadecanoic acid (C18) and linked via an amide bond to D-alanine.

Properties

CAS No. |

921933-93-9 |

|---|---|

Molecular Formula |

C24H46N2O5 |

Molecular Weight |

442.6 g/mol |

IUPAC Name |

(2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-octadecanoyloxypropanoic acid |

InChI |

InChI=1S/C24H46N2O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(27)31-19-21(24(29)30)26-23(28)20(2)25/h20-21H,3-19,25H2,1-2H3,(H,26,28)(H,29,30)/t20-,21+/m1/s1 |

InChI Key |

GGSJDBBQXAUZNA-RTWAWAEBSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](C(=O)O)NC(=O)[C@@H](C)N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(C(=O)O)NC(=O)C(C)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of L-Serine

L-serine can be synthesized through various methods, including:

Biological Synthesis : L-serine is produced from glycine and methanol catalyzed by hydroxymethyltransferase or through the reduction of 3-phosphoglycerate.

Chemical Synthesis : A common laboratory method involves the hydrogenation of methyl acrylate followed by hydrolysis to yield L-serine.

Synthesis of D-Alanine

D-alanine can be synthesized via:

Enzymatic Methods : D-alanine is often produced using D-amino acid transaminases, which convert pyruvate and ammonia into D-alanine.

Chemical Synthesis : D-alanine can also be obtained through racemization of L-alanine or by using specific reagents that selectively produce the D-enantiomer.

Synthesis of Octadecanoic Acid

Octadecanoic acid, or stearic acid, can be sourced from:

Natural Sources : It is commonly extracted from animal fats and vegetable oils.

Synthetic Methods : Octadecanoic acid can also be synthesized through the reduction of fatty acids or via Fischer esterification processes.

Coupling Reaction

The final step involves the coupling of D-alanine, L-serine, and octadecanoic acid to form D-Alanyl-O-octadecanoyl-L-serine. This can be achieved using:

Activation Methods : The carboxylic acid group of octadecanoic acid needs to be activated (e.g., using carbodiimides like EDC) to facilitate the formation of an amide bond with the amino group of D-alanine or L-serine.

Reaction Conditions : The reaction typically occurs in a solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at controlled temperatures (usually between 0°C and room temperature) to prevent degradation of sensitive components.

Data Table: Summary of Preparation Steps

| Step | Methodology | Key Reagents/Conditions |

|---|---|---|

| Synthesis of L-serine | Biological/Chemical Synthesis | Glycine, methanol, hydroxymethyltransferase |

| Synthesis of D-alanine | Enzymatic/Chemical Methods | Pyruvate, ammonia, specific enzymes |

| Extraction of Octadecanoic Acid | Natural extraction/Synthetic methods | Animal fats, vegetable oils |

| Coupling Reaction | Amide bond formation | EDC (carbodiimide), DMF/DCM |

Research Findings

Recent studies have shown that the incorporation of fatty acids into amino acid derivatives enhances their bioactivity and solubility in lipid environments. The amphiphilic nature of compounds like this compound allows for improved drug delivery mechanisms, particularly in targeting cell membranes.

Additionally, optimization of reaction conditions (pH, temperature, solvent choice) plays a crucial role in maximizing yield and purity during the synthesis process.

Scientific Research Applications

D-Alanyl-O-octadecanoyl-L-serine has several scientific research applications:

Chemistry: Used as a model compound for studying peptide-lipid interactions and membrane dynamics.

Biology: Investigated for its role in modulating cell membrane properties and signaling pathways.

Industry: Utilized in the development of novel biomaterials and surfactants.

Mechanism of Action

The mechanism of action of D-Alanyl-O-octadecanoyl-L-serine involves its interaction with cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can modulate various cellular processes, including signal transduction and membrane protein function. The molecular targets include membrane lipids and proteins, and the pathways involved are related to membrane dynamics and cellular signaling.

Comparison with Similar Compounds

Key Observations :

- Longer chains enhance hydrophobicity, affecting membrane interaction and solubility.

- Linkage Diversity : The target compound’s ester and amide bonds differ from TS1/TS2’s glycosidic linkages and ’s cyclic amide structure. Ester bonds may confer pH-dependent hydrolysis susceptibility compared to stable amides.

This compound

Hypothetical synthesis likely involves:

Esterification: Activation of octadecanoic acid (e.g., using oxalyl chloride) followed by coupling to L-serine’s hydroxyl group.

Amide Bond Formation : D-alanine coupling to the serine carboxyl group via carbodiimide chemistry.

However, TS1/TS2 employs glycosylation and amine coupling, highlighting divergent strategies for complex conjugates.

Physicochemical Properties

Notes:

Q & A

Basic: What synthetic methodologies are recommended for preparing D-Alanyl-O-octadecanoyl-L-serine, and how can reaction efficiency be optimized?

Answer:

The synthesis involves sequential acylation and peptide coupling. For the octadecanoyl ester, react L-serine with octadecanoyl chloride in anhydrous dichloromethane under basic conditions (e.g., triethylamine) at 0–4°C to minimize hydrolysis . Introduce the D-alanyl moiety via solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Optimize reaction efficiency by monitoring progress via thin-layer chromatography (TLC) and purify using reverse-phase HPLC (>95% purity) . Key parameters include stoichiometric control of acylating agents and inert atmosphere use to prevent oxidation.

Basic: Which analytical techniques are critical for confirming the structural identity and purity of this compound?

Answer:

- Structural confirmation : Use high-resolution mass spectrometry (HR-MS) for molecular weight validation and 1H/13C NMR to confirm stereochemistry and bonding (e.g., ester and amide linkages) .

- Purity assessment : Employ reverse-phase HPLC with UV detection (214 nm) and compare retention times against standards. FT-IR can verify functional groups (e.g., C=O stretches at ~1740 cm⁻¹ for esters) .

- Computed properties : Cross-reference experimental data (e.g., PSA: 493.44, density: ~1.355 g/cm³) with predictions from quantum chemistry models .

Advanced: How can researchers address contradictory reports on the solubility of this compound in polar vs. non-polar solvents?

Answer:

- Systematic testing : Measure solubility in solvents of varying polarity (e.g., DMSO, ethanol, chloroform) under controlled temperatures (25°C ± 0.5°C). Use dynamic light scattering (DLS) to detect aggregation.

- Purity verification : Ensure HPLC purity >98% to exclude impurities affecting solubility .

- Moisture control : Conduct experiments in anhydrous conditions, as hydrolysis of the ester group in aqueous environments can alter solubility .

Advanced: What in vitro models are suitable for investigating the interaction of this compound with lipid bilayers?

Answer:

- Model systems : Use synthetic lipid bilayers (e.g., DPPC or POPC vesicles) to mimic biological membranes.

- Techniques :

- Fluorescence anisotropy with diphenylhexatriene (DPH) probes to assess membrane fluidity changes.

- Differential scanning calorimetry (DSC) to study phase transition behavior upon compound incorporation.

- Parameter control : Maintain buffer pH (7.4) and ionic strength (150 mM NaCl). Use nitrogen atmospheres during sample preparation to prevent oxidation .

Advanced: How do variations in acyl chain length impact the bioactivity of alanyl-serine derivatives, and how can this be systematically tested?

Answer:

- Synthetic strategy : Prepare derivatives with acyl chains ranging from C12 to C18 using optimized acylation protocols .

- Bioactivity assays :

- Antimicrobial activity : Test minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria.

- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK293).

- Data analysis : Apply ANOVA to compare bioactivity across chain lengths and identify structure-activity relationships (SARs) .

Basic: What are the optimal storage conditions to preserve the stability of this compound?

Answer:

- Lyophilized form : Store at -20°C in airtight, light-resistant containers under argon to prevent oxidation and moisture uptake .

- Solutions : Use anhydrous DMSO (≤10% v/v in buffer) and aliquot to avoid freeze-thaw cycles.

- Stability monitoring : Perform HPLC every 6 months to detect degradation (e.g., ester hydrolysis) .

Advanced: How can hydrolysis of the octadecanoyl ester group be minimized during biological assays in aqueous environments?

Answer:

- Buffering strategies : Use phosphate-buffered saline (PBS, pH 7.4) with low water activity (e.g., add 5% DMSO).

- Encapsulation : Shield the ester bond via liposomes or β-cyclodextrin inclusion complexes.

- Kinetic monitoring : Quantify hydrolysis rates using LC-MS over 24–72 hours and adjust assay durations to ensure <10% degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.